4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
Description
4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a structurally complex heterocyclic compound featuring a benzodiazole (benzimidazole) core linked to a pyrrolidin-2-one moiety. The molecule is further substituted with a 2-hydroxy-3-(2-methylphenoxy)propyl chain and a 4-methylphenyl group. Its synthesis typically involves multi-step reactions, including condensation, alkylation, and cyclization, as exemplified in analogous compounds (e.g., reports a 52% yield for a structurally related pyrrolidinone derivative) .
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-11-13-22(14-12-19)30-16-21(15-27(30)33)28-29-24-8-4-5-9-25(24)31(28)17-23(32)18-34-26-10-6-3-7-20(26)2/h3-14,21,23,32H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYJGWCLZAACQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Functional Group Modifications: The hydroxy, phenoxy, and methyl groups are introduced through various substitution reactions, often using reagents such as alkyl halides, phenols, and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields a hydroxyl compound.
Scientific Research Applications
4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues include derivatives with variations in:
- Aromatic substituents (e.g., methoxy vs. methyl groups).
- Linker chains (e.g., hydroxypropyl vs. imidazolylpropyl).
- Core heterocycles (e.g., benzodiazole vs. pyrazole or pyrimidine).
Key examples from the evidence:
Spectroscopic and Physicochemical Analysis
- NMR profiling () reveals that substituent changes (e.g., methyl to methoxy) alter chemical shifts in regions corresponding to aromatic protons (δ 6.5–8.0 ppm) and aliphatic chains (δ 1.0–4.0 ppm). For example, methoxy groups induce upfield shifts in adjacent protons due to electron-donating effects .
- Thermal stability : The target compound’s melting point is expected to exceed 200°C, similar to ’s analogue (mp 248–250°C), owing to strong intermolecular hydrogen bonding .
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are absent in the evidence, structural parallels suggest:
- Benzodiazole derivatives (e.g., ) often exhibit antimicrobial or kinase-inhibitory activity due to their planar, aromatic cores .
- Hydroxypropyl chains () may enhance binding to hydrophilic enzyme pockets, whereas allyl or imidazolyl groups () could improve membrane permeability .
Critical Analysis of Structural Modifications
- Polarity vs.
- Steric Effects: The 2-methylphenoxy group introduces steric bulk, possibly hindering interactions with flat binding sites (e.g., DNA grooves) compared to smaller substituents .
Biological Activity
The compound 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 441.5 g/mol. The IUPAC name is 4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one. Its structure includes a benzodiazole ring, a pyrrolidinone moiety, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
| InChI Key | UZKFYCHQPOCADG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The hydroxy group and the benzodiazole ring are critical for binding to these targets, while the pyrrolidinone structure may enhance the compound's stability and specificity.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or diabetes.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of benzodiazole compounds often exhibit anticancer properties. The interaction with DNA or inhibition of cell proliferation pathways can contribute to this effect.
Antioxidant Properties
The presence of hydroxyl groups in the structure may confer antioxidant activity, helping to mitigate oxidative stress in cells.
Neuroprotective Effects
Some research suggests that similar compounds can protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases.
Case Study 1: Anticancer Activity
In a study assessing various benzodiazole derivatives, it was found that compounds similar to 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotection
Another study evaluated the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death and improve survival rates through modulation of oxidative stress pathways.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis of this structurally complex benzodiazole-pyrrolidinone hybrid involves multi-step reactions. Key steps include:
- Coupling reactions to link the benzodiazole and pyrrolidinone moieties.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity during coupling steps .
- Catalyst selection : Transition-metal catalysts (e.g., Pd-based systems) may improve yield in cross-coupling steps .
- Temperature control : Reactions often require precise thermal conditions (e.g., 60–80°C) to avoid side-product formation .
Example Reaction Parameters :
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzodiazole alkylation | DMF | K₂CO₃ | 80°C | 65–70 |
| Pyrrolidinone coupling | THF | Pd(PPh₃)₄ | 60°C | 50–55 |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and stereochemistry. For example, the 2-methylphenoxy group’s protons appear as distinct aromatic signals (δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 486.21) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and torsion strains .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies in activity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:
- Structural isomerism : The hydroxypropyl side chain’s configuration (R/S) can alter target binding .
- Assay conditions : Buffer pH or co-solvents (e.g., DMSO) may affect compound solubility or stability. Methodological Approach :
- Perform dose-response curves under standardized conditions (e.g., 1% DMSO, pH 7.4).
- Use molecular docking (e.g., AutoDock Vina) to compare binding modes of stereoisomers .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 45–55) and blood-brain barrier permeability (low, due to polar hydroxy group) .
- Metabolic Stability : CYP450 isoform interactions (e.g., CYP3A4) can be modeled using StarDrop’s P450 Module .
Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed using SHELX?
- Disordered Moieties : Use PART instructions in SHELXL to model alternative conformations .
- Twinning : Apply TWIN/BASF commands to refine data with overlapping lattices .
- Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., residual density < 0.3 eÅ⁻³) .
Data Contradiction Analysis
Q. Why might in vitro and in vivo toxicity profiles differ for this compound?
- Metabolic Activation : Liver enzymes (e.g., CYP450s) may convert the compound to reactive metabolites undetected in vitro .
- Tissue Distribution : The hydroxypropyl group’s hydrophilicity may limit blood-brain barrier penetration in vivo . Resolution Strategy :
- Conduct metabolite profiling (LC-MS/MS) in hepatocyte models.
- Compare tissue concentrations via radiolabeled studies (¹⁴C-tracing) .
Experimental Design Considerations
Q. How should researchers design assays to evaluate this compound’s interaction with protein targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for receptor-ligand interactions.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Control Experiments : Include structurally analogous compounds (e.g., 4-chlorophenyl derivatives) to assess substituent effects .
Structural Modification Guidance
Q. Which substituents could enhance the compound’s stability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
